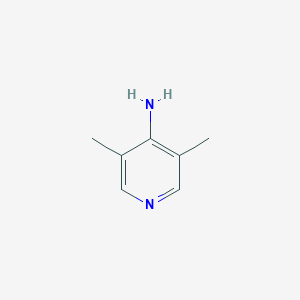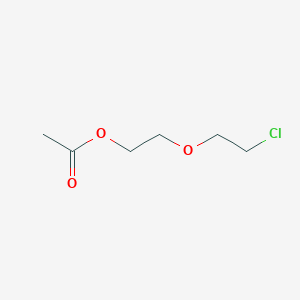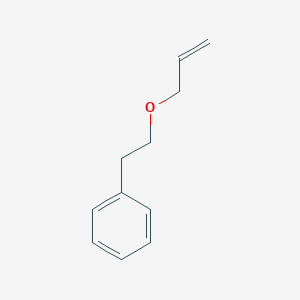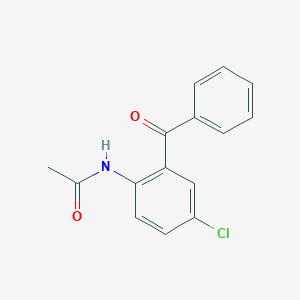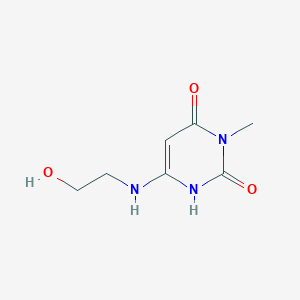
3-Methyl-6-(2-hydroxyethylamino)uracil
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-6-(2-hydroxyethylamino)uracil, also known as Methyleugenol, is a chemical compound with a molecular formula C11H16N2O3. It is a synthetic derivative of uracil, which is a naturally occurring nucleobase. Methyleugenol has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil is not fully understood. However, it is believed to exert its biological effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism.
生化和生理效应
3-Methyl-6-(2-hydroxyethylamino)uracil has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis (programmed cell death). It has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it has been shown to improve glucose and lipid metabolism and reduce oxidative stress.
实验室实验的优点和局限性
One of the main advantages of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its wide range of biological activities. It can be used to study the mechanisms of action of various enzymes and receptors in the body. It can also be used to develop new drugs for the treatment of various diseases. However, one of the limitations of using 3-Methyl-6-(2-hydroxyethylamino)uracil in lab experiments is its potential toxicity. It can cause adverse effects in high doses and requires careful handling and storage.
未来方向
There are many future directions for the study of 3-Methyl-6-(2-hydroxyethylamino)uracil. One potential direction is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the study of its potential applications in the treatment of viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of 3-Methyl-6-(2-hydroxyethylamino)uracil and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, 3-Methyl-6-(2-hydroxyethylamino)uracil is a synthetic derivative of uracil that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biological activities and has potential applications in the treatment of various diseases. Further research is needed to fully understand its mechanism of action and potential applications in various fields of scientific research.
合成方法
The synthesis of 3-Methyl-6-(2-hydroxyethylamino)uracil involves the reaction of uracil with 2-aminoethanol and methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The yield of the reaction can be improved by optimizing the reaction conditions, such as temperature, pressure, and reaction time.
科学研究应用
3-Methyl-6-(2-hydroxyethylamino)uracil has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. It has also been shown to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
属性
CAS 编号 |
13300-30-6 |
|---|---|
产品名称 |
3-Methyl-6-(2-hydroxyethylamino)uracil |
分子式 |
C7H11N3O3 |
分子量 |
185.18 g/mol |
IUPAC 名称 |
6-(2-hydroxyethylamino)-3-methyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H11N3O3/c1-10-6(12)4-5(8-2-3-11)9-7(10)13/h4,8,11H,2-3H2,1H3,(H,9,13) |
InChI 键 |
XCJLDLYHOCIIBD-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
规范 SMILES |
CN1C(=O)C=C(NC1=O)NCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



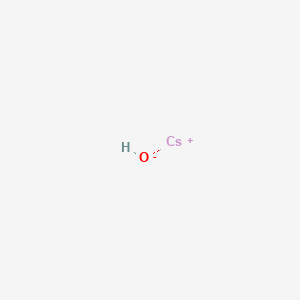

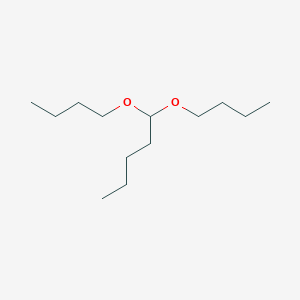
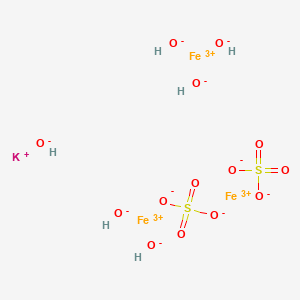
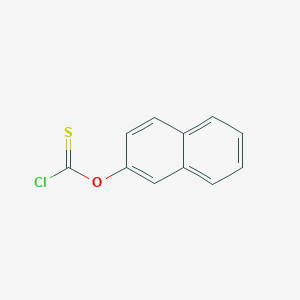
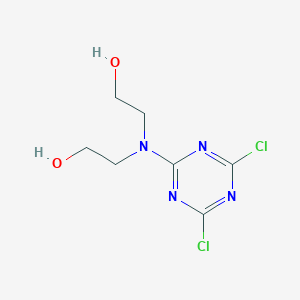
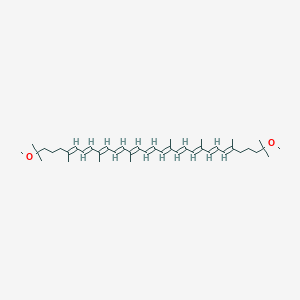

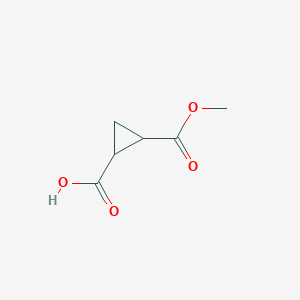
![4-[(Phenylsulfanyl)methyl]aniline](/img/structure/B78463.png)
